molecular formula C13H14O4 B13094494 Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate

Cat. No.: B13094494
M. Wt: 234.25 g/mol
InChI Key: ZHJGUCNGKIOPFM-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is a chemical compound with the molecular formula C13H14O4. It is known for its applications in organic synthesis and potential use in medicinal chemistry. This compound is characterized by the presence of a hydroxybutynyl group attached to a phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate typically involves the reaction of 4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial production also involves rigorous quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a reactant in organic synthesis to prepare various derivatives.

    Biology: Investigated for its potential as a mitochondrial complex 1 inhibitor.

    Medicine: Explored as a potential cardiac PET tracer and in the development of antifolate drugs.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate involves its interaction with specific molecular targets. For instance, as a mitochondrial complex 1 inhibitor, it disrupts the electron transport chain, leading to reduced ATP production and potential therapeutic effects in cardiac imaging .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate
  • Methyl 2-(4-hydroxybut-1-yn-1-yl)-3-(methyloxy)benzoate
  • 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Uniqueness

Methyl 2-(4-hydroxy-3-(4-hydroxybut-1-YN-1-YL)phenyl)acetate is unique due to its specific structural features, such as the hydroxybutynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(4-hydroxybut-1-ynyl)phenyl]acetate

InChI

InChI=1S/C13H14O4/c1-17-13(16)9-10-5-6-12(15)11(8-10)4-2-3-7-14/h5-6,8,14-15H,3,7,9H2,1H3

InChI Key

ZHJGUCNGKIOPFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)C#CCCO

Origin of Product

United States

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